3-[5-[[(5-Chloro-2-thienyl)methyl]amino]-1-(3-furanylcarbonyl)-1H-pyrazol-3-yl]-2(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-[[(5-Chloro-2-thienyl)methyl]amino]-1-(3-furanylcarbonyl)-1H-pyrazol-3-yl]-2(1H)-pyridinone is a complex organic compound with a unique structure that includes a pyrazole ring, a furan ring, and a pyridinone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-[[(5-Chloro-2-thienyl)methyl]amino]-1-(3-furanylcarbonyl)-1H-pyrazol-3-yl]-2(1H)-pyridinone typically involves multiple steps, starting with the preparation of the core pyrazole ringCommon reagents used in these steps include thionyl chloride, sodium hydride, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-[5-[[(5-Chloro-2-thienyl)methyl]amino]-1-(3-furanylcarbonyl)-1H-pyrazol-3-yl]-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, often using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for chlorination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-[5-[[(5-Chloro-2-thienyl)methyl]amino]-1-(3-furanylcarbonyl)-1H-pyrazol-3-yl]-2(1H)-pyridinone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of 3-[5-[[(5-Chloro-2-thienyl)methyl]amino]-1-(3-furanylcarbonyl)-1H-pyrazol-3-yl]-2(1H)-pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed effects. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-thienyl derivatives: Known for their antimicrobial properties.
Furanylcarbonyl compounds: Used in the synthesis of pharmaceuticals.
Pyrazolyl-pyridinone analogs: Investigated for their potential as enzyme inhibitors.
Uniqueness
What sets 3-[5-[[(5-Chloro-2-thienyl)methyl]amino]-1-(3-furanylcarbonyl)-1H-pyrazol-3-yl]-2(1H)-pyridinone apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound 3-[5-[[(5-Chloro-2-thienyl)methyl]amino]-1-(3-furanylcarbonyl)-1H-pyrazol-3-yl]-2(1H)-pyridinone represents a novel class of thienopyrazole derivatives. These compounds have garnered attention due to their potential biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The chemical structure of the compound can be broken down as follows:
- Thienyl Group : The presence of a chloro-substituted thienyl moiety contributes to the compound's lipophilicity and potential receptor interactions.
- Pyrazole Ring : Known for its diverse biological activities, the pyrazole structure can modulate various signaling pathways.
- Pyridinone Component : This part of the molecule may enhance binding affinity to biological targets.
Antioxidant Activity
Recent studies have demonstrated that thienopyrazole derivatives exhibit significant antioxidant properties. For instance, a study assessing the effects of synthesized thieno[2,3-c]pyrazole compounds on erythrocytes showed that these compounds could mitigate oxidative stress induced by 4-nonylphenol in fish models. The alterations in erythrocyte morphology were significantly reduced in treated groups compared to controls, indicating protective effects against oxidative damage .
Treatment Group | Altered Erythrocytes (%) |
---|---|
Control | 1 ± 0.3 |
4-Nonylphenol | 40.3 ± 4.87 |
Compound 7a | 12 ± 1.03 |
Compound 7b | 0.6 ± 0.16 |
Compound 7e | 28.3 ± 2.04 |
Compound 8 | 29.1 ± 3.05 |
Anticancer Activity
Thienopyrazole derivatives have also shown promise in anticancer research. A study indicated that these compounds could inhibit cell proliferation in various cancer cell lines, including breast and lung cancer models. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .
Anti-inflammatory Properties
The anti-inflammatory potential of thienopyrazole compounds has been investigated through their ability to inhibit phosphodiesterase (PDE) activity, particularly PDE7, which is implicated in inflammatory responses. Inhibitors of PDE7 are considered beneficial for treating allergic and immunological diseases .
Case Study: Antioxidant Effects in Aquatic Species
A notable case study involved the administration of thieno[2,3-c]pyrazole compounds to African catfish (Clarias gariepinus) exposed to environmental toxins. The study found that these compounds significantly reduced the incidence of erythrocyte malformations caused by oxidative stress from pollutants .
Case Study: Cancer Cell Line Inhibition
In vitro assays conducted on various cancer cell lines demonstrated that specific thienopyrazole derivatives could reduce viability and induce apoptosis in treated cells compared to controls. This suggests a potential therapeutic application in oncology .
Properties
Molecular Formula |
C18H13ClN4O3S |
---|---|
Molecular Weight |
400.8 g/mol |
IUPAC Name |
3-[5-[(5-chlorothiophen-2-yl)methylamino]-1-(furan-3-carbonyl)pyrazol-3-yl]-1H-pyridin-2-one |
InChI |
InChI=1S/C18H13ClN4O3S/c19-15-4-3-12(27-15)9-21-16-8-14(13-2-1-6-20-17(13)24)22-23(16)18(25)11-5-7-26-10-11/h1-8,10,21H,9H2,(H,20,24) |
InChI Key |
ZPZMUYKLUQEYBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=NN(C(=C2)NCC3=CC=C(S3)Cl)C(=O)C4=COC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.